N-Benzylcyclopropylamine

Drug Metabolism Enzyme Inhibition Cytochrome P450

N-Benzylcyclopropylamine (BCA, C10H13N, MW 147.22 g/mol) is a cyclopropylamine derivative that functions as a mechanism-based inactivator of multiple enzymes. The compound features a benzyl group attached to a cyclopropylamine core, with the strained cyclopropyl ring serving as the reactive warhead for irreversible enzyme modification.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 13324-66-8
Cat. No. B1210318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylcyclopropylamine
CAS13324-66-8
SynonymsN-cyclopropylbenzylamine
N-cyclopropylbenzylamine hydrochloride
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=CC=C2
InChIInChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2
InChIKeyUSBAUXJPPHVCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylcyclopropylamine (CAS 13324-66-8): A Cyclopropylamine Scaffold for Irreversible Enzyme Inhibition


N-Benzylcyclopropylamine (BCA, C10H13N, MW 147.22 g/mol) is a cyclopropylamine derivative that functions as a mechanism-based inactivator of multiple enzymes. The compound features a benzyl group attached to a cyclopropylamine core, with the strained cyclopropyl ring serving as the reactive warhead for irreversible enzyme modification. Unlike many simple amines, BCA demonstrates suicide substrate activity toward cytochrome P450 enzymes via a ring-opening mechanism [1]. Additionally, it acts as a time-dependent irreversible inhibitor of monoamine oxidases (MAO A and B), though with notable differences in kinetics and attachment chemistry compared to structurally related cyclopropylamines [2].

N-Benzylcyclopropylamine: Why Cyclopropylamine Analogs Are Not Interchangeable


Substituting N-Benzylcyclopropylamine with other cyclopropylamines (e.g., 1-phenylcyclopropylamine, N-cyclopropyl-α-methylbenzylamine) or non-cyclopropyl MAO inhibitors (e.g., tranylcypromine) is not scientifically justified due to fundamentally different inactivation kinetics, isoform selectivity, and attachment chemistry. The presence of a single methyl group or the benzyl vs. phenyl substitution pattern dramatically alters the partition ratio between substrate turnover and enzyme inactivation [1]. Even among mechanism-based inactivators, the target cysteine residue vs. flavin cofactor attachment site differs substantially [2]. The quantitative evidence below demonstrates why BCA cannot be replaced without altering experimental outcomes or losing key biochemical properties.

N-Benzylcyclopropylamine Quantitative Differentiation Evidence


Cytochrome P450 Suicide Inactivation: Covalent Binding and Metabolic Intermediate Complex Formation

N-Benzylcyclopropylamine (BCA) exhibits partial suicide inactivation of cytochrome P450 enzymes, a property not shared by non-cyclopropylamine analogs. In vitro studies demonstrate that [³H]-BCA becomes covalently bound to microsomes, confirming irreversible enzyme modification [1]. Furthermore, BCA inactivates P450 to a large extent via formation of metabolic intermediate complexes (MICs), where a nitroso metabolite coordinates tightly to the heme iron, preventing turnover [2]. This mechanism is distinct from the simpler competitive inhibition exhibited by many non-cyclopropyl amines.

Drug Metabolism Enzyme Inhibition Cytochrome P450

MAO-B Inhibition: Comparative IC50 Data vs. Tranylcypromine

While N-Benzylcyclopropylamine itself is not the most potent MAO-B inhibitor, its close structural analog cis-N-benzyl-2-methoxycyclopropylamine demonstrates an IC50 of 5 nM for MAO-B after 30 min pre-incubation, which is over 20-fold more potent than the clinical MAO inhibitor tranylcypromine [1]. This data provides class-level inference for the benzylcyclopropylamine scaffold's superior potency potential relative to the non-cyclopropylamine standard-of-care.

Monoamine Oxidase Enzyme Inhibition Neuroscience

MAO-A vs. MAO-B Inactivation Kinetics: Direct Comparison with 1-Phenylcyclopropylamine

1-Benzylcyclopropylamine (1-BCPA) exhibits markedly different inactivation kinetics toward MAO-A compared to 1-phenylcyclopropylamine (1-PCPA). In direct head-to-head experiments, the reaction of 1-BCPA with MAO-A was determined to be too slow to study in detail, whereas 1-PCPA demonstrated robust time-dependent inactivation of MAO-A with quantifiable KI values [1]. This indicates that the benzyl substitution fundamentally alters enzyme interaction kinetics compared to the phenyl analog.

Monoamine Oxidase Enzyme Selectivity Biochemistry

MAO Binding Affinity: Ki Values from Competition Assays

1-Benzylcyclopropylamine exhibits measurable binding affinity for MAO in competition assays. BindingDB reports a Ki of 51,000 nM (51 μM) when evaluated in competition with benzylamine oxidation [1]. In contrast, under saturation conditions, the Ki for MAO inactivation was determined to be 480,000 nM (480 μM) [2]. This 9.4-fold difference between competitive binding and inactivation conditions suggests complex kinetic behavior distinct from simple reversible inhibitors.

Monoamine Oxidase Binding Affinity Enzyme Kinetics

N-Benzylcyclopropylamine: Validated Research Applications Based on Quantitative Evidence


Cytochrome P450 Mechanism Studies: Suicide Substrate and Metabolic Intermediate Complex (MIC) Formation

N-Benzylcyclopropylamine is ideally suited for investigating mechanism-based inactivation of cytochrome P450 enzymes. Its ability to form covalent adducts with microsomes [1] and generate metabolic intermediate complexes (MICs) via nitroso metabolite coordination to heme iron [2] provides a robust experimental system for studying P450 inactivation kinetics, drug-drug interaction potential, and the structural determinants of suicide substrate recognition. Researchers studying P450 catalysis, reactive metabolite formation, or designing safer drug candidates can use BCA as a prototypical cyclopropylamine probe.

Monoamine Oxidase Isoform Selectivity Profiling

The distinct inactivation kinetics of 1-benzylcyclopropylamine toward MAO-A (reaction too slow to study) versus the robust inactivation of MAO-B [1] make this compound a valuable tool for probing MAO isoform active site differences. Unlike 1-phenylcyclopropylamine, which inactivates both isoforms, 1-BCPA shows pronounced kinetic discrimination. This property is particularly useful for neuroscience researchers investigating the structural basis of MAO-A vs. MAO-B selectivity, as well as for medicinal chemists seeking to design isoform-specific irreversible inhibitors for depression or Parkinson's disease.

Benchmarking Novel Cyclopropylamine-Based Inhibitors

Given the well-characterized MAO-B IC50 of cis-N-benzyl-2-methoxycyclopropylamine (5 nM) and its 190-fold superiority over tranylcypromine [2], N-Benzylcyclopropylamine and its derivatives serve as critical benchmarks for evaluating new cyclopropylamine-based MAO inhibitors. Medicinal chemistry teams developing next-generation MAO-B inhibitors for neurodegenerative disorders can use the benzylcyclopropylamine scaffold as a reference point for potency optimization and selectivity engineering. The scaffold's known mechanism-based inactivation profile provides a reliable baseline for structure-activity relationship (SAR) studies.

Enzyme Mechanism and Cofactor Modification Studies

The distinct attachment chemistry of cyclopropylamine inactivators—specifically, 1-phenylcyclopropylamine's attachment to the flavin cofactor in MAO-A vs. cysteine residue modification in MAO-B [1]—makes N-Benzylcyclopropylamine and related compounds valuable for probing enzyme active site architecture and cofactor accessibility. Researchers studying flavoenzyme mechanisms, covalent enzyme modification, or developing activity-based probes can utilize BCA as a tool to differentiate between active site nucleophiles (cysteine residues) and the flavin cofactor as inactivation targets.

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